



# Measuring PHGDH Inhibition with BI-4916: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |
|----------------------|---------|-----------|--|
| Compound Name:       | BI-4916 |           |  |
| Cat. No.:            | B606086 | Get Quote |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine synthesis pathway, a metabolic route crucial for the proliferation of certain cancers. By catalyzing the conversion of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate, PHGDH diverts glucose metabolites into the synthesis of serine and downstream products essential for nucleotide synthesis, redox balance, and cell growth. Elevated PHGDH expression is observed in various malignancies, including triple-negative breast cancer and melanoma, making it a compelling target for therapeutic intervention.

**BI-4916** is a cell-permeable prodrug of the potent and selective NADH/NAD+-competitive PHGDH inhibitor, BI-4924.[1][2] Upon cellular uptake, **BI-4916** is hydrolyzed to its active form, BI-4924, leading to intracellular enrichment and effective inhibition of PHGDH.[2] These application notes provide detailed protocols for measuring the inhibition of PHGDH by **BI-4916** in both biochemical and cellular contexts.

### **Data Presentation**

The following table summarizes the quantitative data for the PHGDH inhibitor **BI-4916**.



| Parameter                                                  | Value          | Cell<br>Line/Conditions                                    | Reference |
|------------------------------------------------------------|----------------|------------------------------------------------------------|-----------|
| Biochemical IC50 (as<br>BI-4924)                           | 3 nM           | Recombinant human<br>PHGDH, high NAD+<br>(250 μΜ)          | [3]       |
| Cellular IC50<br>(reduction of <sup>13</sup> C-<br>serine) | 2000 nM (2 μM) | MDA-MB-468 cells, 72<br>hr incubation with<br>[13C]glucose | [1]       |

## **Signaling and Experimental Workflow Diagrams**

To visually represent the key processes, the following diagrams have been generated using Graphviz.



Click to download full resolution via product page



Caption: PHGDH signaling pathway and BI-4916 mechanism of action.



Click to download full resolution via product page

Caption: Workflow for the PHGDH enzymatic assay.





Click to download full resolution via product page

Caption: Workflow for the cellular serine synthesis assay.





Click to download full resolution via product page

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

# Experimental Protocols PHGDH In Vitro Enzymatic Assay

This protocol describes a coupled enzymatic assay to measure the activity of recombinant PHGDH by monitoring the production of NADH. The NADH produced is used by diaphorase to reduce the non-fluorescent resazurin to the highly fluorescent resorufin.

#### Materials:

- Recombinant human PHGDH enzyme
- 3-Phosphoglycerate (3-PG), sodium salt



- β-Nicotinamide adenine dinucleotide hydrate (NAD+)
- Diaphorase (from Clostridium kluyveri)
- Resazurin sodium salt
- **BI-4916** or BI-4924
- Assay Buffer: 30 mM Tris-HCl pH 8.0, 1 mM EDTA
- 96-well black, flat-bottom plates
- Fluorescence plate reader

#### Procedure:

- Reagent Preparation:
  - Prepare a stock solution of BI-4916 or BI-4924 in DMSO. Create a serial dilution of the inhibitor in the Assay Buffer.
  - Prepare stock solutions of 3-PG, NAD+, diaphorase, and resazurin in the Assay Buffer.
- Assay Reaction Setup:
  - $\circ$  In a 96-well plate, add 50  $\mu$ L of Assay Buffer containing the desired concentration of **BI-4916**/BI-4924 or DMSO (vehicle control).
  - Add 25 μL of recombinant PHGDH enzyme diluted in Assay Buffer to each well.
  - Pre-incubate the plate at room temperature for 15 minutes.
- Initiation of Reaction:
  - Prepare a substrate mix containing 3-PG, NAD+, diaphorase, and resazurin in Assay Buffer.
  - Initiate the reaction by adding 25 μL of the substrate mix to each well. Final concentrations
    in a 100 μL reaction volume should be optimized but can be started at:



■ 3-PG: 0.1 mM

■ NAD+: 20 µM

Diaphorase: 0.1 U/mL

Resazurin: 10 μM

#### Data Acquisition:

- Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
- Measure the fluorescence of resorufin (Excitation: ~540 nm, Emission: ~590 nm) every minute for 30-60 minutes in kinetic mode.

#### Data Analysis:

- Determine the initial reaction rate (V₀) from the linear portion of the fluorescence versus time plot for each inhibitor concentration.
- Calculate the percent inhibition relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

# Cellular De Novo Serine Synthesis Assay using <sup>13</sup>C-Glucose Tracing

This protocol measures the ability of **BI-4916** to inhibit de novo serine synthesis in cancer cells by tracing the incorporation of carbon from uniformly labeled [U-<sup>13</sup>C<sub>6</sub>]-glucose into serine using Liquid Chromatography-Mass Spectrometry (LC-MS).

#### Materials:

- MDA-MB-468 cells
- Complete growth medium (e.g., Leibovitz's L-15 Medium with 10% FBS)[4]



- Labeling medium: Glucose- and serine-free DMEM supplemented with 10% dialyzed FBS,
   10 mM [U-<sup>13</sup>C<sub>6</sub>]-glucose, and other essential amino acids.
- BI-4916
- Phosphate-buffered saline (PBS)
- Extraction solvent: 80% methanol (ice-cold)
- Cell scrapers
- Microcentrifuge tubes
- LC-MS system

#### Procedure:

- Cell Culture and Treatment:
  - Seed MDA-MB-468 cells in 6-well plates and allow them to adhere and grow to ~70-80% confluency.
  - Treat the cells with a serial dilution of BI-4916 or DMSO (vehicle control) in complete growth medium for a predetermined time (e.g., 24-72 hours).
- Isotope Labeling:
  - Aspirate the treatment medium and wash the cells once with warm PBS.
  - Add 1 mL of pre-warmed labeling medium containing the same concentrations of BI-4916
     or DMSO as the pre-treatment.
  - Incubate the cells at 37°C in a CO<sub>2</sub> incubator for a specified time (e.g., 4-8 hours).
- Metabolite Extraction:
  - Aspirate the labeling medium and wash the cells twice with ice-cold PBS.



- Place the plate on dry ice and add 1 mL of ice-cold 80% methanol to each well to quench metabolism.
- Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
- Vortex the tubes and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
- Collect the supernatant containing the polar metabolites and dry it under a stream of nitrogen or using a vacuum concentrator.

#### LC-MS Analysis:

- Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis.
- Analyze the samples using an LC-MS method optimized for the separation and detection of amino acids.
- Monitor the mass isotopologues of serine (M+0, M+1, M+2, M+3).

#### Data Analysis:

- Integrate the peak areas for each serine isotopologue.
- Calculate the fractional contribution of newly synthesized serine from glucose as: (M+3) / (M+0 + M+1 + M+2 + M+3).
- Determine the percent inhibition of de novo serine synthesis for each BI-4916 concentration relative to the DMSO control.
- Calculate the cellular IC50 value by plotting percent inhibition against the inhibitor concentration.

## Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a drug to its target protein in a cellular environment. The principle is that ligand binding can stabilize a protein against thermal denaturation.



#### Materials:

- MDA-MB-468 cells
- Complete growth medium
- BI-4916
- PBS with protease and phosphatase inhibitors
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- PCR tubes or 96-well PCR plate
- · Thermal cycler
- Centrifuge
- SDS-PAGE and Western blotting equipment and reagents
- Primary antibody against PHGDH
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

#### Procedure:

- Cell Treatment:
  - Culture MDA-MB-468 cells to 70-80% confluency.
  - $\circ$  Treat the cells with **BI-4916** at a desired concentration (e.g., 10  $\mu$ M) or vehicle (DMSO) for 1-2 hours at 37°C.
- · Cell Harvesting and Heat Challenge:
  - Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.



- Aliquot the cell suspension into PCR tubes.
- Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling on ice for 3 minutes.
- Cell Lysis and Fractionation:
  - Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
  - Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Western Blot Analysis:
  - Carefully collect the supernatant (soluble protein fraction).
  - Determine the protein concentration of each sample and normalize.
  - Analyze the soluble fractions by SDS-PAGE and Western blotting using a primary antibody specific for PHGDH.
- Data Analysis:
  - Quantify the band intensities for PHGDH at each temperature for both BI-4916 and vehicle-treated samples.
  - Normalize the intensity of each band to the intensity at the lowest temperature (e.g., 40°C).
  - Plot the normalized soluble PHGDH fraction against temperature to generate melt curves.
     A shift in the curve to the right for the BI-4916-treated sample indicates target stabilization and engagement.

Isothermal Dose-Response CETSA: To determine the potency of target engagement (EC50), treat cells with a range of **BI-4916** concentrations and heat all samples at a single temperature that causes partial denaturation (determined from the melt curve). Analyze the amount of soluble PHGDH by Western blot and plot against the inhibitor concentration.



By following these detailed protocols, researchers can effectively measure the inhibition of PHGDH by **BI-4916**, providing valuable insights into its mechanism of action and therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Evaluation of MDA-MB-468 Cell Culture Media Analysis in Predicting Triple-Negative Breast Cancer Patient Sera Metabolic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Breast Cancer Cell Subtypes Display Different Metabolic Phenotypes That Correlate with Their Clinical Classification PMC [pmc.ncbi.nlm.nih.gov]
- 4. bcrj.org.br [bcrj.org.br]
- To cite this document: BenchChem. [Measuring PHGDH Inhibition with BI-4916: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606086#measuring-phgdh-inhibition-with-bi-4916]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com